Cas no 1795431-18-3 (4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane)
![4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/1795431-18-3x500.png)
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane 化学的及び物理的性質
名前と識別子
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- (2-ethylsulfanylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
- 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane
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- インチ: 1S/C18H21NO2S2/c1-2-22-16-8-4-3-6-14(16)18(20)19-10-9-17(23-13-11-19)15-7-5-12-21-15/h3-8,12,17H,2,9-11,13H2,1H3
- InChIKey: SRKQTLKQHXCJDY-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC=C1SCC)(N1CCC(C2=CC=CO2)SCC1)=O
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-3667-5mg |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-2μmol |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-50mg |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-5μmol |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-3mg |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-20mg |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-10μmol |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-10mg |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-40mg |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6481-3667-1mg |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane |
1795431-18-3 | 1mg |
$54.0 | 2023-09-08 |
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepaneに関する追加情報
4-[2-(Ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane: A Comprehensive Overview
The compound 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane, identified by the CAS number 1795431-18-3, represents a significant advancement in the field of organic chemistry. This molecule has garnered attention due to its unique structural features and potential applications in various industries. The compound's structure incorporates a thiazepane ring system, which is a seven-membered ring containing sulfur and nitrogen atoms, along with substituents that enhance its chemical reactivity and biological activity.
The synthesis of 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity in modern organic synthesis. Recent studies have demonstrated the use of transition metal catalysts to facilitate key steps in the synthesis process, such as cross-coupling reactions and cyclization. These advancements have not only improved the yield but also enabled the exploration of novel analogs with enhanced properties.
One of the most intriguing aspects of this compound is its potential application in the pharmaceutical industry. Researchers have reported that 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane exhibits promising anti-inflammatory and antioxidant properties. These findings were supported by in vitro assays using human cell lines, where the compound demonstrated selective inhibition of pro-inflammatory cytokines without significant cytotoxicity. Such results suggest that this molecule could serve as a lead compound for the development of new therapeutic agents targeting chronic inflammatory diseases.
In addition to its pharmacological applications, 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane has shown potential in materials science. Recent studies have explored its use as a precursor for the synthesis of advanced polymers with tailored mechanical and thermal properties. The sulfur-containing moiety within the molecule contributes to its ability to form strong intermolecular bonds, making it a candidate for high-performance materials used in aerospace and automotive industries.
The environmental impact of synthesizing and utilizing 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane has also been a topic of interest. Green chemistry principles have been applied to optimize the synthesis process, reducing waste and minimizing the use of hazardous reagents. For instance, solvent-free reaction conditions and biodegradable catalysts have been employed to enhance the sustainability of large-scale production.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into the molecule's frontier molecular orbitals, which are critical for predicting its reactivity in various chemical transformations. These computational studies have also guided experimental efforts to modify the molecule's structure for improved performance in specific applications.
In conclusion, 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane, with its unique chemical structure and versatile properties, continues to be a focal point for interdisciplinary research. Its potential applications span across pharmaceuticals, materials science, and sustainable chemistry, making it a compound of significant interest for both academic and industrial pursuits.
1795431-18-3 (4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane) 関連製品
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